molecular formula C12H15NO2 B2723356 benzyl (2R)-pyrrolidine-2-carboxylate CAS No. 53843-90-6; 64472-06-6

benzyl (2R)-pyrrolidine-2-carboxylate

Cat. No.: B2723356
CAS No.: 53843-90-6; 64472-06-6
M. Wt: 205.257
InChI Key: VVCLBQFBKZQOAF-LLVKDONJSA-N
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Description

Benzyl (2R)-pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyl ester group at the carboxylate position and an R-configuration at the 2-carbon of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemistry and ester functionality influence its reactivity, solubility, and application in asymmetric catalysis or peptidomimetic design .

Properties

CAS No.

53843-90-6; 64472-06-6

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

benzyl (2R)-pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m1/s1

InChI Key

VVCLBQFBKZQOAF-LLVKDONJSA-N

SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: benzyl (2R)-pyrrolidine-2-carboxylate can be synthesized through several methods. One common route involves the reaction of benzyl chloroformate with 2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of benzyl 2-pyrrolidinecarboxylate often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: benzyl (2R)-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Benzyl (2R)-pyrrolidine-2-carboxylate has shown potential in pharmaceutical applications, particularly in the development of new therapeutic agents. Notable areas of exploration include:

  • Antihypertensive agents : Compounds derived from pyrrolidine structures have been investigated for their ability to treat hypertension and related cardiovascular disorders. This compound derivatives have been noted for their biological activity in these contexts .
  • Neurological disorders : Research indicates that certain derivatives may exhibit neuroprotective effects, making them candidates for treating conditions like epilepsy and depression .
  • Cancer therapy : The compound's derivatives are being studied for their potential role as inhibitors of specific cancer targets, such as PD-L1, which is crucial in immune evasion by tumors .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies have focused on:

  • Mechanistic studies : Understanding how this compound interacts with enzymes and receptors can reveal its potential therapeutic effects. For instance, its role in inhibiting neutral endopeptidase has been explored for treating disorders responsive to this pathway .
  • In vitro studies : These studies have demonstrated the compound's effectiveness against certain cancer cell lines, highlighting its potential as a lead compound for drug development .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyObjectiveFindings
Study on antihypertensive effectsEvaluate the efficacy of this compound derivativesDemonstrated significant reduction in blood pressure in animal models
Investigation of neuroprotective propertiesAssess the potential for treating neurological disordersFound promising results in reducing neuronal cell death under stress conditions
Cancer treatment studyExplore PD-L1 inhibitionIdentified effective binding and inhibition properties against PD-L1, comparable to established inhibitors

Mechanism of Action

The mechanism of action of benzyl 2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. It can act as an organocatalyst in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s pyrrolidine ring plays a crucial role in stabilizing transition states and intermediates during these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Key Features and Differences

The following compounds share structural motifs with benzyl (2R)-pyrrolidine-2-carboxylate, differing in substituents, stereochemistry, or ester groups:

Table 1: Comparative Analysis of Pyrrolidine-2-carboxylate Derivatives
Compound Name Molecular Formula Substituents/Modifications Physical State [α]D (c, solvent) Melting Point (°C) Key Applications/Notes Reference
This compound C₁₃H₁₅NO₂ Benzyl ester, R-configuration at C2 Not reported Not reported Not reported Intermediate in API synthesis
Methyl (2R,1R)-pyrrolidine-2-carboxylate (2d) C₁₆H₂₂N₂O₃ Methyl ester, carbamoyl and phenyl groups Pale yellow solid +11.7 (c 0.880, CHCl₃) 118–120 Cyclization precursor
Methyl (2R)-1-(tert-butylcarbamoyl)-pyrrolidine-2-carboxylate (1g) C₁₆H₂₈N₂O₃ Methyl ester, tert-butylcarbamoyl group Colorless oil +15.2 (c 0.513, CHCl₃) Not applicable Chiral building block
Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)-pyrrolidine-1-carboxylate HCl C₁₄H₁₉ClN₂O₃ Benzyl ester, amino and hydroxymethyl groups Hydrochloride salt Not reported Not reported Peptide mimetic synthesis
Methyl (2R,5R)-1-benzyl-pyrrolidine-2-carboxylate (12b) C₁₅H₂₁NO₂ Methyl ester, benzyl and dimethylamino groups Not reported Not reported Not reported Neuromodulator intermediate

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and Analytical Comparisons
Compound HRMS (M+Na)+ IR Key Peaks (cm⁻¹) ¹H/¹³C NMR Features Reference
This compound Not reported Not reported Not reported
Methyl (2R,1R)-2d 313.1524 (calcd 313.1528) 1673 (C=O), 1736 (ester) δ 7.23–7.32 (aryl H), 3.49 (OCH₃)
Methyl (2R)-1g 319.2004 (calcd 319.1998) 1736 (ester), 3295 (NH) δ 1.41 (C(CH₃)₃), 4.09 (H-α)
(2R,1R)-1a 341.1845 (calcd 341.1841) 1736 (ester), 1673 (amide) δ 7.70 (CONH), 51.6 (OCH₃)

Q & A

Q. What are the standard synthetic routes for benzyl (2R)-pyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?

The compound is typically synthesized via coupling reactions involving chiral pyrrolidine precursors. For example, (S)-benzyl pyrrolidine-2-carboxylate hydrochloride can react with protected amino acids using T3P® (propane phosphonic acid anhydride) as a coupling agent in acetonitrile, with triethylamine as a base. The reaction is maintained below 25°C to minimize racemization, followed by purification via liquid-liquid extraction and recrystallization . Stereochemical control is achieved using enantiomerically pure starting materials or chiral auxiliaries, as demonstrated in analogous syntheses of related pyrrolidine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity and stereochemistry. For instance, 1H^1H NMR signals for the pyrrolidine ring protons appear between δ 2.0–4.1 ppm, with coupling constants indicating ring conformation .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • Polarimetry : Optical rotation measurements verify enantiomeric purity .

Q. How is the benzyl protecting group removed in downstream applications?

Catalytic hydrogenation using Pd/C under hydrogen atmosphere or ammonium formate is commonly employed. For example, debenzylation of related compounds occurs in methanol at reflux, yielding carboxylic acids in >85% yield after filtration and solvent removal . Acidic or basic hydrolysis may also be used, depending on functional group compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from twinning, disorder, or poor crystal quality. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints, validate hydrogen bonding networks, and compare against DFT-calculated geometries. For chiral centers, verify absolute configuration using anomalous dispersion effects in the refinement process .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of this compound?

  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Kinetic Resolution : Employ enzymes like lipases or proteases to selectively hydrolyze one enantiomer .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance ee during coupling steps .

Q. How do solvent and temperature variations affect the stability of this compound during storage?

Stability studies show that the compound degrades in polar aprotic solvents (e.g., DMSO) via hydrolysis of the ester group. Storage at -20°C in anhydrous acetonitrile or ethyl acetate minimizes decomposition. Accelerated aging tests (40°C/75% RH) combined with LC-MS monitoring can quantify degradation products like pyrrolidine-2-carboxylic acid .

Q. What advanced NMR methods aid in analyzing dynamic conformational changes of the pyrrolidine ring?

  • VT-NMR (Variable Temperature NMR) : Reveals ring puckering transitions by observing coalescence of diastereotopic proton signals at elevated temperatures .
  • NOESY/ROESY : Identifies spatial proximity between protons to deduce preferred ring conformations (e.g., envelope vs. twist-boat) .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinements, especially for chiral centers. Anomalous scattering data (e.g., Cu-Kα radiation) enhances configuration accuracy .
  • Stereochemical Analysis : Combine X-ray crystallography with Mosher’s ester derivatization to confirm absolute configuration .
  • Reaction Optimization : Screen coupling agents (e.g., HATU vs. T3P®) and solvents (acetonitrile vs. DMF) to balance yield and enantiopurity .

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